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This document provides a comprehensive overview of the discontinuation of the eliapixant
clinical development program. The information is intended for researchers, scientists, and drug
development professionals seeking to understand the factors leading to this decision.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the eliapixant clinical trials?

Al: The eliapixant development program was discontinued by Bayer after a review of available
data led to the conclusion that the overall benefit no longer outweighed the risk for its intended
indications.[1][2] A key factor in this decision was a case of moderate drug-induced liver injury
observed in a participant.[3]

Q2: In which clinical trial was the critical safety signal observed?

A2: The case of drug-induced liver injury occurred during the Phase 2b PAGANINI study, which
was evaluating the efficacy and safety of eliapixant for the treatment of refractory chronic
cough (RCC).[3]

Q3: What were the specific adverse events of concern?

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b607290?utm_src=pdf-interest
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://trial.medpath.com/news/137a2f1700713fc5/bayer-halts-development-of-eliapixant-due-to-safety-concerns
https://www.bayer.com/media/en-us/bayer-will-discontinue-phase-ii-development-candidate-eliapixant/
https://pubmed.ncbi.nlm.nih.gov/37261531/
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37261531/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A3: The primary safety concern was a single case of moderate drug-induced liver injury in a
participant receiving the 150 mg twice-daily dose of eliapixant.[3] While taste-related adverse
events (dysgeusia) were also reported, they were generally mild to moderate.

Q4: For which indications was the development of eliapixant discontinued?

A4: The entire development program for eliapixant was discontinued for all potential
indications, which included refractory chronic cough, endometriosis, overactive bladder, and
diabetic neuropathic pain.

Q5: Did eliapixant demonstrate efficacy in the clinical trials?

A5: Yes, in the Phase 2b PAGANINI study, eliapixant showed a statistically significant dose-
response signal for the primary endpoint, which was the change from baseline in the 24-hour
cough count after 12 weeks of treatment. A 75mg twice-daily dose significantly reduced the 24-
hour cough count by 27% compared to placebo.

Troubleshooting Guide: Interpreting Eliapixant
Clinical Trial Data
Issue: Understanding the Risk-Benefit Profile

Troubleshooting Steps:

» Review Efficacy Data: While eliapixant demonstrated a reduction in cough frequency, it is
crucial to contextualize this within the overall safety profile.

e Analyze Safety Data: The occurrence of a serious adverse event, such as drug-induced liver
injury, even in a single patient, can significantly alter the risk-benefit assessment of an
investigational drug, particularly in a non-life-threatening condition.

o Consider the Therapeutic Landscape: The decision to halt development is also influenced by
the existing and emerging treatments for the target indications.

Quantitative Data Summary

The following tables summarize key data from the Phase 2b PAGANINI study.
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Table 1: Participant Demographics and Dosing Cohorts

Group Number of Participants
Placebo 77

Eliapixant 25 mg (twice daily) 75

Eliapixant 75 mg (twice daily) 78

Eliapixant 150 mg (twice daily) 80

Total 310

Source: PAGANINI Phase 2b Study

Table 2: Incidence of Key Adverse Events (AES)

Eliapixant 25 Eliapixant 75 Eliapixant 150
Adverse Event Placebo (n=77)
mg (n=75) mg (n=78) mg (n=80)
Any Adverse
39 (51%) 43 (57%) 51 (65%) 49 (61%)
Event
Dysgeusia
1 (1%) 1 (1%) 8 (10%) 13 (16%)
(Taste-related)
Drug-Induced
0 0 1 (moderate)

Liver Injury

Source: PAGANINI Phase 2b Study

Experimental Protocols

PAGANINI Study (Phase 2b)

o Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter,
dose-finding study.
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 Participants: Adults with a diagnosis of refractory chronic cough (RCC) lasting for at least 12
months and a cough severity of > 40 mm on a visual analog scale at screening.

« Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three twice-
daily oral doses of eliapixant (25 mg, 75 mg, or 150 mg) or a placebo for 12 weeks.

e Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 24-
hour cough count after 12 weeks of treatment.

Signaling Pathway and Experimental Workflow

Eliapixant's Mechanism of Action

Eliapixant is a selective antagonist of the P2X3 receptor. These receptors are ATP-gated ion
channels found on sensory nerve fibers. In conditions like refractory chronic cough, it is
hypothesized that inflammation leads to an increase in extracellular ATP, which then activates
P2X3 receptors on sensory neurons in the airways. This activation leads to neuronal
hypersensitivity and the generation of cough signals. By blocking the P2X3 receptor, eliapixant
aimed to inhibit this signaling pathway and reduce the urge to cough.
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Caption: Eliapixant blocks ATP activation of P2X3 receptors on sensory neurons.

PAGANINI Study Workflow
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The following diagram illustrates the workflow of the PAGANINI clinical trial.

PAGANINI Phase 2b Trial Workflow
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Caption: Workflow of the PAGANINI Phase 2b clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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